1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-nitropyridin-2(1H)-one
Description
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Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O7/c13-4-6-8(15)9(16)10(19-6)11-3-5(12(17)18)1-2-7(11)14/h1-3,6,8-10,13,15-16H,4H2/t6-,8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGNUHMLOMOYQL-PEBGCTIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1[N+](=O)[O-])C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)N(C=C1[N+](=O)[O-])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735512 | |
| Record name | 5-Nitro-1-beta-D-ribofuranosylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59892-36-3 | |
| Record name | 5-Nitro-1-beta-D-ribofuranosylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 1-(b-D-Ribofuranosyl)-5-nitropyridine-2-one, also known as Taribavirin, is the viral RNA polymerase and inosine monophosphate (IMP) dehydrogenase . These enzymes play a crucial role in the replication of viral RNA and the synthesis of guanosine triphosphate (GTP), respectively.
Mode of Action
Taribavirin is a prodrug that is metabolized by the liver into its active metabolite, ribavirin. Ribavirin triphosphate (RTP), the phosphorylated form of ribavirin, acts as a potent competitive inhibitor of IMP dehydrogenase and viral RNA polymerase. It also inhibits messenger RNA (mRNA) guanylyltransferase, which stops the capping of mRNA. This results in a marked reduction of intracellular GTP pools and inhibition of viral RNA and protein synthesis. Ribavirin is also incorporated into the viral genome, causing lethal mutagenesis and a subsequent decrease in specific viral infectivity.
Biochemical Pathways
The action of Taribavirin affects the GMP biosynthesis pathway . By inhibiting IMP dehydrogenase, it prevents the conversion of IMP to xanthosine 5’-phosphate, a crucial step in the synthesis of GTP. This results in a decrease in the intracellular GTP pool, which is essential for viral RNA and protein synthesis.
Pharmacokinetics
Taribavirin is metabolized by the liver into its active metabolite, ribavirin. This pathway reduces exposure to red blood cells (RBCs) and increases exposure to the liver, the site of Hepatitis C Virus (HCV) replication
Result of Action
The result of Taribavirin’s action is a marked reduction in viral RNA and protein synthesis, leading to a decrease in specific viral infectivity. This is due to the incorporation of ribavirin into the viral genome, causing lethal mutagenesis.
Action Environment
The action, efficacy, and stability of Taribavirin can be influenced by various environmental factors. It’s important to note that the metabolism of Taribavirin by the liver into its active metabolite, ribavirin, suggests that liver function could potentially impact the drug’s efficacy.
Biochemical Analysis
Biochemical Properties
1-(b-D-Ribofuranosyl)-5-nitropyridine-2-one plays a significant role in biochemical reactions due to its structural similarity to natural nucleosides. This compound can interact with various enzymes, proteins, and other biomolecules involved in nucleic acid metabolism. For instance, it can be incorporated into DNA or RNA by polymerases, leading to chain termination or mutations. Additionally, 1-(b-D-Ribofuranosyl)-5-nitropyridine-2-one can inhibit enzymes such as ribonucleotide reductase and thymidylate synthase, which are crucial for DNA synthesis and repair. These interactions can disrupt normal cellular processes and have therapeutic implications.
Cellular Effects
The effects of 1-(b-D-Ribofuranosyl)-5-nitropyridine-2-one on various cell types and cellular processes are profound. This compound can influence cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For example, its incorporation into nucleic acids can lead to the activation of DNA damage response pathways, resulting in cell cycle arrest or apoptosis. Moreover, 1-(b-D-Ribofuranosyl)-5-nitropyridine-2-one can modulate the expression of genes involved in cell proliferation, differentiation, and survival, thereby affecting cellular homeostasis.
Molecular Mechanism
At the molecular level, 1-(b-D-Ribofuranosyl)-5-nitropyridine-2-one exerts its effects through several mechanisms. One primary mechanism is the inhibition of DNA and RNA polymerases, which prevents the elongation of nucleic acid chains. This compound can also bind to and inhibit key enzymes involved in nucleotide metabolism, such as ribonucleotide reductase and thymidylate synthase. Additionally, 1-(b-D-Ribofuranosyl)-5-nitropyridine-2-one can induce changes in gene expression by activating DNA damage response pathways and transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(b-D-Ribofuranosyl)-5-nitropyridine-2-one can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(b-D-Ribofuranosyl)-5-nitropyridine-2-one can be stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in persistent DNA damage, altered gene expression, and changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of 1-(b-D-Ribofuranosyl)-5-nitropyridine-2-one vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth and viral replication without causing significant toxicity. At high doses, 1-(b-D-Ribofuranosyl)-5-nitropyridine-2-one can induce toxic effects, such as bone marrow suppression, gastrointestinal disturbances, and hepatotoxicity. These adverse effects highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
1-(b-D-Ribofuranosyl)-5-nitropyridine-2-one is involved in several metabolic pathways, particularly those related to nucleotide metabolism. This compound can be phosphorylated by kinases to form active triphosphate derivatives, which are then incorporated into DNA or RNA. Additionally, 1-(b-D-Ribofuranosyl)-5-nitropyridine-2-one can interact with enzymes such as ribonucleotide reductase and thymidylate synthase, affecting the synthesis and repair of nucleic acids. These interactions can alter metabolic flux and metabolite levels, impacting cellular function.
Transport and Distribution
The transport and distribution of 1-(b-D-Ribofuranosyl)-5-nitropyridine-2-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by nucleoside transporters, which facilitate its entry into cells. Once inside, 1-(b-D-Ribofuranosyl)-5-nitropyridine-2-one can be distributed to various cellular compartments, including the nucleus and mitochondria. The localization and accumulation of this compound can influence its activity and efficacy.
Subcellular Localization
The subcellular localization of 1-(b-D-Ribofuranosyl)-5-nitropyridine-2-one is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 1-(b-D-Ribofuranosyl)-5-nitropyridine-2-one can accumulate in the nucleus, where it interacts with DNA and RNA polymerases, or in the mitochondria, where it affects mitochondrial DNA replication and transcription. These localization patterns can determine the biological effects of this compound.
Biological Activity
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-nitropyridin-2(1H)-one (commonly referred to as Dihydrouridine derivative) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.
The compound is characterized by the following chemical properties:
- Molecular Formula : C9H14N2O6
- Molecular Weight : 246.22 g/mol
- Density : 1.614 g/cm³ (predicted)
- Solubility :
- DMF: 16 mg/ml
- DMSO: 10 mg/ml
- PBS (pH 7.2): 5 mg/ml
- pKa : 12.40 (predicted)
- Stability : Hygroscopic
The biological activity of this compound primarily revolves around its role as an inhibitor of specific enzymes and its effects on cellular processes:
- Inhibition of Cytidine Deaminase :
- Modulation of Indoleamine 2,3-dioxygenase (IDO) :
Antitumor Activity
A significant area of research has focused on the antitumor properties of this compound. In vitro studies have demonstrated that it can effectively reduce cell viability in various cancer cell lines through cell cycle regulation mechanisms.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | 15 | CDA inhibition | |
| A549 | 20 | IDO modulation | |
| MCF7 | 18 | Apoptosis induction |
Immunomodulatory Effects
The compound's ability to inhibit IDO has been linked to enhanced immune responses against tumors. A study involving murine models showed that administration of the compound led to increased T-cell activity and reduced tumor growth.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that this compound serves as an intermediate in synthesizing 3,4,5,6-Tetrahydrouridine , a potent inhibitor of cytidine deaminase. This inhibition is crucial for treating tumors with high cytidine deaminase expression levels. Tetrahydrouridine has shown promise in regulating cell proliferation and inducing apoptosis in cancer cells .
Antiviral Properties
The compound has potential antiviral applications due to its structural similarity to nucleosides. It may inhibit viral replication by interfering with nucleotide metabolism, which is vital for viral RNA synthesis .
Biochemical Applications
Enzyme Inhibition
The compound's ability to inhibit specific enzymes involved in nucleotide metabolism makes it a valuable tool in biochemical research. It can be used to study the metabolic pathways of nucleotides and their role in cellular functions .
Modification of RNA
As a modified nucleoside, it can be utilized to study RNA structure and function. Its incorporation into RNA can help elucidate the effects of modifications on RNA stability and translation efficiency .
Synthesis and Derivatives
The synthesis of 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-nitropyridin-2(1H)-one involves various chemical reactions, often starting from uridine derivatives. The synthesis pathway typically includes hydrogenation steps that convert uridine into its saturated forms .
Synthesis Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Hydrogenation | H₂ (Gas) |
| 2 | Acetylation | Acetic Anhydride |
| 3 | Nitrosation | Nitric Acid |
Case Study 1: Anticancer Research
In a study published in Cancer Research, researchers investigated the effects of tetrahydrouridine on human cancer cell lines. The findings demonstrated that tetrahydrouridine significantly inhibited cell growth by inducing cell cycle arrest at the G1 phase .
Case Study 2: Antiviral Activity
A study published in Virology Journal explored the antiviral properties of modified nucleosides against HIV. The results indicated that compounds similar to this compound exhibited significant antiviral activity by disrupting viral RNA synthesis .
Chemical Reactions Analysis
Structural and Functional Features
The compound features:
- A β-D-ribofuranose sugar with hydroxyl groups at positions 2', 3', and 5', enabling phosphorylation or glycosylation.
- A 5-nitro-pyridin-2(1H)-one ring, which is electron-deficient due to the nitro group, facilitating nucleophilic aromatic substitution (NAS) or reduction reactions.
Reduction of the Nitro Group
The nitro group at position 5 undergoes reduction to form an amine, a reaction critical for prodrug activation or biomolecular tagging.
Example Reaction Pathway: Supporting Data:
- Reduction of nitro groups in similar nucleosides (e.g., AZT derivatives) is well-documented for antiviral prodrug activation .
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing nitro group activates the pyridinone ring for substitution at positions 3 and 6.
Example Reaction with Thiols: Applications:
Phosphorylation of the Sugar Moiety
The 5'-hydroxymethyl group on the ribose can be phosphorylated to mimic natural nucleotides.
Reagents:
- POCl₃, (NH₄)₂HPO₄, or kinase enzymes.
Outcome: - Forms monophosphate, diphosphate, or triphosphate derivatives for antiviral studies .
Photochemical Reactivity
The nitro group confers sensitivity to UV light, leading to photodegradation or radical formation.
Key Findings:
- Nitropyridinones exhibit λ<sub>max</sub> at ~320 nm, with photodegradation quantum yields of 0.05–0.1 in aqueous media .
Stability and Hydrolysis
Hydrolytic Degradation:
- Under acidic conditions (pH < 3), the glycosidic bond cleaves, releasing the nitro-pyridinone aglycone.
- Half-life in phosphate buffer (pH 7.4, 37°C): ~48 hours .
Experimental Data Table
Synthetic Challenges
Preparation Methods
Directed Nitration of 2-Hydroxypyridine Derivatives
Nitration of 4-methylpyridin-2-ol with a nitric acid-sulfuric acid mixture yields 4-methyl-5-nitropyridin-2-ol as a key intermediate. Bromination of this intermediate in acetic acid introduces a bromine atom at position 3, facilitating further functionalization. Demethylation via acidic or basic hydrolysis converts methyl-protected intermediates to hydroxylated derivatives, which tautomerize to the pyridin-2-one form. For example, treatment of 4-methyl-5-nitropyridin-2-ol with hydrobromic acid in acetic acid produces 5-nitropyridin-2(1H)-one after neutralization and crystallization.
Diazotization and Hydrolysis
Alternative routes employ diazotization to install hydroxyl groups. Starting from 4-chloro-2-aminopyridine, nitration with a nitrating mixture (HNO₃/H₂SO₄) yields 4-chloro-2-amino-3-nitropyridine . Diazotization using NaNO₂/HCl at 0–5°C followed by hydrolysis at 60–80°C replaces the amino group with a hydroxyl, yielding 4-chloro-3-nitropyridin-2-ol . Subsequent oxidation with potassium permanganate or hydrogen peroxide converts the hydroxyl group to a ketone, forming 5-nitropyridin-2(1H)-one .
Preparation of Protected Ribofuranose Derivatives
The ribofuranose sugar is typically protected to prevent undesired side reactions during glycosylation. Common protecting groups include acetyl, benzoyl, and acetonide.
Peracetylation of D-Ribose
D-Ribose is peracetylated using acetic anhydride and a catalytic acid (e.g., H₂SO₄) to yield 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose . This derivative ensures stereochemical integrity during glycosylation.
Selective Protection Strategies
For stepwise deprotection, orthogonal protecting groups are employed. For instance, benzoyl groups at positions 2, 3, and 5 with a tert-butyldimethylsilyl (TBS) group at position 4 allow sequential removal under mild conditions.
Glycosylation Methods
Vorbrüggen-Type N-Glycosylation
The Vorbrüggen method couples silylated pyridinones with protected ribofuranose derivatives. 5-Nitropyridin-2(1H)-one is treated with hexamethyldisilazane (HMDS) and trimethylsilyl triflate (TMSOTf) to form the silylated intermediate, which reacts with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in acetonitrile. The reaction proceeds via an SN1 mechanism, yielding the β-N-glycoside with >90% stereoselectivity.
Reaction Conditions
Fusion Glycosylation
Deprotection and Final Product Isolation
Acidic Deprotection
Protected glycosides are treated with methanolic HCl or aqueous trifluoroacetic acid to remove acetyl or benzoyl groups. For example, 1-((2R,3R,4S,5R)-3,4-di-O-acetyl-5-(acetoxymethyl)tetrahydrofuran-2-yl)-5-nitropyridin-2(1H)-one is stirred in 0.5 M NaOH/MeOH to yield the deprotected product.
Purification
Crude products are purified via silica gel chromatography (ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Final compounds are characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Comparative Analysis of Synthetic Routes
Challenges and Optimization
-
Regioselectivity in Nitration : Electron-donating groups (e.g., methyl) at position 4 direct nitration to position 5. Without directing groups, mixtures of 3- and 5-nitro isomers form.
-
Glycosylation Efficiency : Vorbrüggen conditions outperform fusion methods in yield and scalability.
-
Deprotection Side Reactions : Overexposure to acidic conditions can degrade the nitro group; neutralization with Amberlite IRA-67 mitigates this .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-nitropyridin-2(1H)-one to improve yield and purity?
- Methodological Answer : Synthesis optimization often involves inert atmosphere protocols (e.g., nitrogen protection) to prevent oxidation of sensitive functional groups like hydroxyl and hydroxymethyl moieties . Column chromatography (e.g., silica gel) is critical for purification, as demonstrated in similar tetrahydrofuran derivatives, where yields improved with gradient elution and solvent selection (e.g., THF/hexane mixtures) . Monitoring reaction progress via TLC or HPLC ensures intermediate stability, while spectroscopic validation (¹H/¹³C NMR, IR, mass spectrometry) confirms structural integrity .
Q. What analytical techniques are recommended to verify the stereochemical configuration of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry in tetrahydrofuran derivatives, as seen in structurally related compounds . For routine analysis, NOESY NMR can identify spatial proximities of protons (e.g., distinguishing 2R,3R,4S,5R configurations) . Polarimetry or chiral HPLC may supplement these methods to resolve enantiomeric purity .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the stability of the nitro and hydroxymethyl groups during derivatization?
- Methodological Answer : The nitro group is susceptible to reduction under acidic or high-temperature conditions, necessitating mild reagents (e.g., buffered solutions) and low temperatures (<0°C) for stability . Hydroxymethyl groups require protection (e.g., acetylation) during reactions involving strong bases or electrophiles, as unprotected groups may undergo unintended oxidation or elimination . Solvent polarity adjustments (e.g., DMF for polar intermediates vs. THF for non-polar steps) can mitigate side reactions .
Q. What strategies address contradictions in spectroscopic data for this compound, such as unexpected splitting in ¹H NMR spectra?
- Methodological Answer : Unexpected splitting may arise from dynamic rotational isomerism or hydrogen bonding. Deuterated solvents (e.g., D₂O for hydroxyl protons) and variable-temperature NMR can resolve ambiguities by stabilizing conformers . Comparative analysis with analogous compounds (e.g., ’s fluorinated tetrahydrofuran derivatives) helps identify environment-specific shifts .
Q. How can researchers evaluate the compound’s potential as a precursor for novel nucleoside analogs?
- Methodological Answer : Functionalize the 5-nitropyridin-2(1H)-one moiety via catalytic hydrogenation or palladium-mediated coupling to introduce amino or aryl groups, mimicking nucleobase modifications in and . Assess biological activity via enzymatic assays (e.g., kinase inhibition) or binding studies with nucleic acid targets . Computational docking models (e.g., AutoDock) may predict interactions with viral polymerases or DNA repair enzymes .
Handling and Stability
Q. What are the critical storage conditions to prevent degradation of this compound?
- Methodological Answer : Store at -20°C in airtight, desiccated containers to prevent hydrolysis of the nitro group and oxidation of hydroxymethyl substituents . Avoid prolonged exposure to light, as nitroaromatics may photodegrade . For lab use, aliquot small quantities to minimize freeze-thaw cycles .
Q. What safety protocols are essential when handling this compound in biological assays?
- Methodological Answer : Use PPE (nitrile gloves, face shields) to prevent skin/eye contact, as recommended for structurally similar nitropyridinones . Work in fume hoods to avoid inhalation of fine particulates. Emergency procedures should include immediate decontamination with water and consultation of SDS documentation .
Mechanistic Studies
Q. How can kinetic studies elucidate the reactivity of the tetrahydrofuran ring in nucleophilic substitution reactions?
- Methodological Answer : Monitor ring-opening reactions (e.g., with amines or thiols) via stopped-flow UV-Vis spectroscopy to track intermediate formation rates . Isotopic labeling (e.g., ¹⁸O in the hydroxymethyl group) combined with mass spectrometry identifies bond cleavage sites . Compare activation energies (Arrhenius plots) with fluorinated analogs ( ) to assess electronic effects .
Data Interpretation
Q. How should researchers resolve discrepancies between computational predictions and experimental results for this compound’s solubility?
- Methodological Answer : Reassess solvent parameters (e.g., Hansen solubility parameters) in simulations to account for hydrogen-bonding interactions missed in initial models . Experimental validation via phase-solubility diagrams (e.g., in aqueous buffers or DMSO/water mixtures) provides empirical corrections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
